molecular formula C19H12F25NO4S B12837299 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate CAS No. 66008-67-1

2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate

Cat. No.: B12837299
CAS No.: 66008-67-1
M. Wt: 825.3 g/mol
InChI Key: NYDXNYWTPDRONX-UHFFFAOYSA-N
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Description

2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate is a specialized chemical compound known for its unique properties and applications This compound is characterized by the presence of a perfluorinated alkyl chain, a sulfonyl group, and an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate typically involves multiple steps:

    Formation of the Perfluorotridecylsulfonyl Chloride: This step involves the reaction of perfluorotridecane with chlorosulfonic acid to form perfluorotridecylsulfonyl chloride.

    Amination: The perfluorotridecylsulfonyl chloride is then reacted with N-methylamine to form N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamine.

    Acrylation: Finally, the N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamine is reacted with acryloyl chloride to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps like distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate can undergo various chemical reactions, including:

    Polymerization: The acrylate moiety allows for polymerization reactions, forming polymers with unique properties.

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester linkage in the acrylate can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic aqueous solutions are employed for hydrolysis.

Major Products Formed

    Polymers: Polymerization results in the formation of polyacrylates.

    Substituted Compounds: Substitution reactions yield various derivatives depending on the nucleophile used.

    Carboxylic Acids and Alcohols: Hydrolysis produces carboxylic acids and alcohols.

Scientific Research Applications

2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate has diverse applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties such as hydrophobicity and chemical resistance.

    Biology: Investigated for its potential use in bio-compatible coatings and materials.

    Medicine: Explored for drug delivery systems due to its ability to form stable and inert polymers.

    Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate is primarily related to its ability to undergo polymerization and form stable polymers. The perfluorinated alkyl chain imparts hydrophobicity and chemical resistance, while the sulfonyl group can interact with various substrates, enhancing adhesion and stability. The acrylate moiety allows for cross-linking and network formation, contributing to the mechanical strength and durability of the resulting materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-(1,1-Dihydroperfluorooctylsulfonyl)-N-methylamino)ethyl acrylate
  • 2-(N-(1,1-Dihydroperfluorodecylsulfonyl)-N-methylamino)ethyl acrylate
  • 2-(N-(1,1-Dihydroperfluorododecylsulfonyl)-N-methylamino)ethyl acrylate

Comparison

Compared to similar compounds, 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate stands out due to its longer perfluorinated alkyl chain, which enhances its hydrophobicity and chemical resistance. This makes it particularly suitable for applications requiring high-performance materials with superior stability and durability.

Properties

CAS No.

66008-67-1

Molecular Formula

C19H12F25NO4S

Molecular Weight

825.3 g/mol

IUPAC Name

2-[methyl(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecylsulfonyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C19H12F25NO4S/c1-3-7(46)49-5-4-45(2)50(47,48)6-8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)15(34,35)16(36,37)17(38,39)18(40,41)19(42,43)44/h3H,1,4-6H2,2H3

InChI Key

NYDXNYWTPDRONX-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(=O)C=C)S(=O)(=O)CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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